molecular formula C9H8Cl2O2 B8270226 Methyl 2-(2,5-dichlorophenyl)acetate CAS No. 96129-66-7

Methyl 2-(2,5-dichlorophenyl)acetate

Cat. No.: B8270226
CAS No.: 96129-66-7
M. Wt: 219.06 g/mol
InChI Key: VOIWSHPZFSPALW-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorophenyl)acetate is an organochlorine ester featuring a phenyl ring substituted with chlorine atoms at the 2- and 5-positions, linked to a methyl acetate group. Chlorinated aromatic esters are often utilized for their stability and bioactivity, particularly in pesticide and drug development .

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIWSHPZFSPALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300061
Record name Methyl 2,5-dichlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-66-7
Record name Methyl 2,5-dichlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96129-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dichlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-(2,5-dichlorophenyl)acetate (inferred data) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound (inferred) C₉H₈Cl₂O₂ ~218.9 2,5-dichlorophenyl, methyl ester Likely intermediate in synthesis
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C₁₀H₈Cl₂F₂O₂ ~269.0 2,5-dichlorophenyl, difluoro, ethyl ester Agrochemical research; enhanced lipophilicity from fluorine
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride C₉H₁₀ClF₂NO₂ 237.6 2,5-difluorophenyl, amino, hydrochloride salt Pharmaceutical precursor (e.g., chiral building block)
Ethyl 2-[(2,5-dichlorophenyl)sulfonyl]anilino acetate C₁₆H₁₅Cl₂NO₄S ~388.0 Sulfonyl, anilino, ethyl ester Potential sulfonamide drug derivative
2,4-Dichlorophenoxy acetate C₈H₆Cl₂O₃ ~220.9 2,4-dichlorophenoxy, ethyl ester Herbicide intermediate; synthesis via acid-catalyzed esterification

Key Observations :

  • Ester Group Variations : Ethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity compared to methyl esters, influencing bioavailability .
  • Functional Group Additions: Amino groups () or sulfonyl linkages () introduce polarity, affecting solubility and binding affinity in biological systems .

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